N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide
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Overview
Description
N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide is a complex organic compound that combines several functional groups, including an adamantane core, a carboxamide group, and aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane structure can be synthesized through the hydrogenation of dicyclopentadiene or by the rearrangement of tricyclo[3.3.1.1^3,7]decane.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the adamantane derivative with an appropriate amine under amide bond formation conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the Phenylethyl and Pyridinylmethyl Groups: These groups are typically introduced through nucleophilic substitution reactions. The phenylethyl group can be attached via a Friedel-Crafts alkylation, while the pyridinylmethyl group can be introduced using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl and pyridinylmethyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the carboxamide group to an amine or alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group could yield phenylacetaldehyde or phenylacetic acid, while reduction of the carboxamide group could produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for drug discovery and development.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer or neurological disorders.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid framework that can enhance binding affinity, while the aromatic substituents can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)-N-[(pyridin-3-yl)methyl]adamantane-1-carboxamide: Similar structure but with the pyridine ring in a different position.
N-(2-phenylethyl)-N-[(pyridin-4-yl)methyl]adamantane-1-carboxamide: Another positional isomer with the pyridine ring in the 4-position.
N-(2-phenylethyl)-N-[(quinolin-2-yl)methyl]adamantane-1-carboxamide: Contains a quinoline ring instead of pyridine, offering different electronic properties.
Uniqueness
N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The combination of an adamantane core with both phenylethyl and pyridinylmethyl groups provides a distinctive set of properties that can be exploited in various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O/c28-24(25-15-20-12-21(16-25)14-22(13-20)17-25)27(18-23-8-4-5-10-26-23)11-9-19-6-2-1-3-7-19/h1-8,10,20-22H,9,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXZYVRSZLRUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N(CCC4=CC=CC=C4)CC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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